molecular formula C13H9N3O3S B8493572 6-Methoxy-5-nitro-2-(pyridin-2-yl)-1,3-benzothiazole CAS No. 61366-60-7

6-Methoxy-5-nitro-2-(pyridin-2-yl)-1,3-benzothiazole

Cat. No. B8493572
M. Wt: 287.30 g/mol
InChI Key: USEDRHMZQFWTFC-UHFFFAOYSA-N
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Patent
US03985885

Procedure details

6-Methoxy -2-(pyridinyl)benzothiazole, 30 g, (0.124 mole) is dissolved in 115 cc of concentrated H2SO4 and cooled to 0°. Nitric acid, 7.9 cc (0.124 mole) is added and the solution stirred for 2 hours at room temperature. The reaction mixture is poured on ice and the pH adjusted to 10 with 50% NaOH solution. The precipitate is filtered and dried to yield 11 g of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]2[N:7]=[C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=3)[S:9][C:5]=2[CH:4]=1.[N+:18]([O-])([OH:20])=[O:19].[OH-].[Na+]>OS(O)(=O)=O>[N+:18]([C:17]1[C:3]([O:2][CH3:1])=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=3)=[N:7][C:6]=2[CH:16]=1)([O-:20])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C2=NC=CC=C2)C=C1
Name
Quantity
115 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
The reaction mixture is poured on ice
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC2=C(N=C(S2)C2=NC=CC=C2)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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